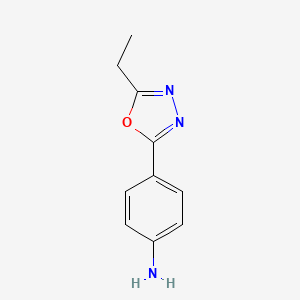

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

Description

Significance of Heterocyclic Systems in Chemical Science

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to chemical science. Their unique structural and electronic properties make them indispensable in medicinal chemistry, materials science, and organic synthesis.

The 1,3,4-oxadiazole (B1194373) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. rroij.comwisdomlib.orgnih.govjchemrev.com The stability of the 1,3,4-oxadiazole ring makes it a reliable building block in the design of new therapeutic agents. rsc.orgresearchgate.net

In materials science, the 1,3,4-oxadiazole core is valued for its electronic properties. These compounds are incorporated into polymers and are used as electron-transporting materials, luminescence-producing materials for applications like organic light-emitting diodes (OLEDs), and corrosion inhibitors. nih.govnih.goveurekaselect.com Their thermal stability also makes them suitable for creating energetic materials with a favorable balance between energy and stability. researchgate.net

Aniline (B41778) (C₆H₅NH₂), the simplest aromatic amine, is a crucial industrial chemical and a versatile starting material in organic synthesis. wikipedia.org The amino group (-NH₂) attached to the phenyl ring makes the molecule "electron-rich," activating the ring for electrophilic substitution reactions. wikipedia.org This reactivity allows aniline to serve as a precursor for a vast array of products.

It is a fundamental building block in the manufacture of dyes, such as the indigo (B80030) used for blue jeans, and polymers, particularly polyurethanes. wikipedia.orgechemi.comresearchgate.net In the pharmaceutical industry, aniline derivatives are key intermediates for synthesizing a wide range of drugs, including analgesics like paracetamol. wikipedia.orgechemi.com The amino group can be readily modified, for instance, through diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide variety of functional groups onto the aromatic ring. wikipedia.orgbritannica.com

Specific Context of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

This compound represents a thoughtful combination of the two aforementioned scaffolds, designed to leverage the properties of both the oxadiazole ring and the aniline moiety.

This compound is a hybrid molecule that integrates an aniline ring with a 5-ethyl-1,3,4-oxadiazole ring in a para-substituted arrangement. The key structural feature is the electronic conjugation extending from the electron-donating amino group (-NH₂) of the aniline component, through the phenyl ring, to the electron-withdrawing 1,3,4-oxadiazole heterocycle. This push-pull electronic system imparts specific chemical reactivity and spectroscopic properties to the molecule. The ethyl group at the 5-position of the oxadiazole ring provides a non-polar, aliphatic feature.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 99055-83-1 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₁N₃O | chemicalbook.com |

| Molecular Weight | 189.21 g/mol | chemicalbook.com |

| Appearance | Pale brown solid | chemicalbook.com |

| Melting Point | 138-142 °C | chemicalbook.com |

Research involving oxadiazole-aniline hybrids primarily focuses on synthesizing new derivatives and evaluating their biological potential. A common synthetic route involves the reduction of a corresponding nitro-precursor, 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, to form the aniline amine group. nih.govchemicalbook.com

The primary trajectory for these compounds is in drug discovery. Scientists design and synthesize libraries of related molecules by modifying the substituents on either the aniline or the oxadiazole ring to explore structure-activity relationships (SAR). researchgate.net The goal is to develop novel agents with enhanced efficacy for various therapeutic applications, including:

Anticancer Activity : Many studies focus on the antiproliferative effects of oxadiazole hybrids against various cancer cell lines. mdpi.comacs.orgjmpas.com

Antimicrobial Properties : The combination of these scaffolds has been explored for creating new antibacterial and antifungal agents. nih.gov

Anti-inflammatory Effects : The inherent anti-inflammatory potential of the oxadiazole core is a key area of investigation for new hybrid molecules. researchgate.net

Another research avenue lies in materials science, where the unique electronic and photophysical properties of such conjugated systems are explored for applications in electronics and photonics. nih.gov

| Precursor | Role in Synthesis | Reference |

|---|---|---|

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Nitro-intermediate that is reduced to the final aniline product. | nih.govchemicalbook.com |

| 4-Nitrobenzoyl chloride | Starting material for the synthesis of the nitro-intermediate. | chemicalbook.com |

| 4-Nitrobenzhydrazide | Intermediate formed on the pathway to the oxadiazole ring. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-13-10(14-9)7-3-5-8(11)6-4-7/h3-6H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPFPDSWCZPQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401260922 | |

| Record name | 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99055-83-1 | |

| Record name | 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99055-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401260922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization

Precursor Synthesis and Derivatization Routes

The conventional synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines is typically a two-step process that begins with the formation of a nitro-substituted oxadiazole precursor, followed by the selective reduction of the nitro group to an amine.

The primary route to obtaining the nitro precursor, 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. mdpi.com This intermediate is prepared by reacting an acid hydrazide (e.g., 4-nitrobenzoyl hydrazide) with an appropriate acylating agent, such as an acid chloride. tsijournals.com

The critical step is the ring closure to form the 1,3,4-oxadiazole (B1194373) core. Various dehydrating agents can be employed for this transformation. Research has shown that while agents like thionyl chloride (SOCl₂) can produce the desired product, the use of diphosphorus (B173284) pentoxide (P₂O₅) in a solvent like toluene (B28343) often results in higher yields and shorter reaction times. mdpi.com The cyclization of N,N'-diacylhydrazines using P₂O₅ in toluene has been reported to produce 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles in yields ranging from 78% to 97%. mdpi.com Another method involves reacting p-nitrophenylacetic acid hydrazide with benzoyl chloride, where the evolution of HCl during the formation of the diacylhydrazide aids in the simultaneous cyclodehydration. tsijournals.com

Comparison of Cyclodehydrating Agents for 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole Synthesis mdpi.com

| Dehydrating Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | - | 4 | 75 |

| SOCl₂ | - | 5 | 78 |

| P₂O₅ | Toluene | 3 | 80 |

Once the nitro-substituted oxadiazole is synthesized, the final step is the selective reduction of the nitro group to form the target aniline (B41778) derivative. The key challenge is to achieve this reduction without affecting the heterocyclic oxadiazole ring.

Several reducing systems have been proven effective. A mild and efficient method utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. mdpi.com This system allows for the selective reduction of the nitro group at room temperature, yielding the desired 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines. mdpi.com

Another reported method for the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline specifically involves the use of sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in a mixture of 1,4-dioxane (B91453) and water at an elevated temperature (80°C), affording the product in a 70% yield. chemicalbook.com

Selective Reduction Methods for Nitro-Oxadiazole Precursors

| Precursor | Reducing Agent/System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | NaBH₄ / SnCl₂·2H₂O | Ethanol | Not specified | mdpi.com |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Na₂S·9H₂O | 1,4-Dioxane / Water | 70 | chemicalbook.com |

Advanced Synthetic Approaches

To overcome the limitations of multi-step conventional methods, researchers have focused on developing more advanced, efficient, and environmentally benign synthetic protocols.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of 1,3,4-oxadiazoles. wjarr.com This technology offers significant advantages, including drastically reduced reaction times, improved yields, and increased product purity. nih.govjyoungpharm.org Microwave irradiation can be applied to various steps of the synthesis, including the cyclization of N-acyl hydrazones using reagents like chloramine-T. jchemrev.comjchemrev.com

One-pot syntheses, often coupled with microwave heating, provide a streamlined approach. A notable one-pot protocol involves the condensation of monoaryl hydrazides with acid chlorides in a solvent like hexamethylphosphoramide (B148902) (HMPA) under microwave irradiation, which proceeds rapidly without the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com Another advanced one-pot domino reaction utilizes isatins and hydrazides in the presence of molecular iodine under microwave conditions to access functionalized (1,3,4-oxadiazol-2-yl)anilines directly. researchgate.net

Developing transition metal-free reactions is a key goal in green chemistry to avoid toxic and costly metal catalysts. Several such methods have been established for 1,3,4-oxadiazole synthesis.

One prominent strategy is the oxidative cyclization of acylhydrazones using stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃). jchemrev.comjchemrev.comorganic-chemistry.org This method is practical, scalable, and tolerates a wide range of functional groups. organic-chemistry.org Another approach involves the condensation of aldehydes with semicarbazide, followed by an iodine-mediated oxidative C-O bond formation to yield 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.comresearchgate.net

Visible-light photoredox catalysis offers another metal-free alternative. For instance, an efficient oxidative heterocyclization of semicarbazones can be achieved using eosin (B541160) Y as a catalyst under visible light, providing a rapid and smooth pathway to 5-substituted 2-amino-1,3,4-oxadiazoles. jchemrev.com A catalyst-free approach has also been demonstrated where the cyclization of aldehydes with hypervalent iodine(III) reagents is promoted simply by visible light. acs.org

Controlling regioselectivity is crucial when synthesizing asymmetrically substituted heterocycles. In the synthesis of 2-amino-1,3,4-oxadiazoles from thiosemicarbazide (B42300) intermediates, the choice of cyclizing reagent is critical. acs.orgnih.gov For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) as a desulfurizing agent selectively leads to the formation of the 2-amino-1,3,4-oxadiazole skeleton. acs.org In contrast, using a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) can favor the formation of the isomeric 2-amino-1,3,4-thiadiazole, with the outcome also being influenced by the solvent and the substituents on the starting material. acs.orgnih.gov

Yield enhancement is often achieved by optimizing the dehydrating agent in the cyclization step. A wide array of reagents, including phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and triphenylphosphine-based systems, have been used to drive the cyclodehydration of 1,2-diacylhydrazines to completion, thereby maximizing the yield of the 1,3,4-oxadiazole product. researchgate.net The use of microwave assistance is also a well-established strategy for improving yields and reducing reaction times significantly. nih.govnih.gov

Synthesis of Analogues and Derivatives for Systematic Investigation

The synthesis of analogues and derivatives of this compound is crucial for systematic investigation into its chemical properties and potential applications. Methodologies primarily focus on three key areas: functionalization of the aniline nitrogen, modifications of the ethyl group on the oxadiazole ring, and the study of substituent effects on reaction pathways and yields. These investigations allow for the fine-tuning of the molecule's steric and electronic properties.

The primary amino group on the aniline ring of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key functionalization strategies include diazotization followed by coupling reactions, and acylation.

One prominent method involves the diazotization of the aniline derivative, which is then coupled with activated aromatic compounds. For instance, 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines can undergo diazotization and subsequently be coupled with phenols, resorcinol, or N,N-dimethylaniline to form novel azo compounds. nih.govmdpi.com This classic reaction expands the conjugated system of the molecule. nih.gov

Acylation of the aniline nitrogen is another common functionalization route. The reaction of 2,5-disubstituted-1,3,4-oxadiazole anilines with various acylating agents can lead to the formation of amide derivatives. For example, the reaction of a similar compound, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline, with different acid chlorides results in the formation of the corresponding N-acylated products in good yields. nih.gov Furthermore, N-alkylation has been demonstrated through the synthesis of N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amines from the corresponding 5-aryl-1,3,4-oxadiazol-2-amines. nih.gov

The following table summarizes various functionalization reactions at the aniline nitrogen of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline derivatives:

| Precursor | Reagents | Product Type | Yield (%) | Reference |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | 1. NaNO₂, HCl 2. Phenol, Resorcinol, or N,N-dimethylaniline | Azo-coupled derivatives | Not specified | nih.govmdpi.com |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | Benzoyl chloride | N-Benzoyl derivative | 90 | nih.gov |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | 4-Fluorobenzoyl chloride | N-(4-Fluorobenzoyl) derivative | 85 | nih.gov |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | 4-(Trifluoromethyl)benzoyl chloride | N-(4-Trifluoromethylbenzoyl) derivative | 72 | nih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amine | Dodecyl isocyanate | N-Dodecyl-2-aroylhydrazine-1-carboxamide | 67-98 | nih.gov |

Altering the substituent at the 5-position of the oxadiazole ring, in this case, the ethyl group, provides a direct means to modulate the lipophilicity and steric profile of the molecule. Research has explored the synthesis of analogues with varying alkyl chain lengths and the introduction of more complex moieties.

A general and effective procedure for preparing 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. nih.govmdpi.com This method has been successfully applied to synthesize analogues with different alkyl groups. For example, the synthesis of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline (B1399038) was achieved with a high yield of 98% via the reduction of 3-propyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole. chemicalbook.com

More significant modifications include the replacement of the ethyl group with larger aromatic systems. A notable example is the synthesis of 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline. This was accomplished by reacting naphthofuran-2-hydrazide with 4-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl₃) at 80°C, affording the product in an 85% yield. nih.gov

The table below presents examples of modifications on the 5-position of the 1,3,4-oxadiazole ring:

| 5-Substituent | Synthetic Precursors | Yield (%) | Reference |

| Ethyl | 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 70 | chemicalbook.com |

| Propyl | 3-Propyl-5-(4'-nitrophenyl)-1,3,4-oxadiazole | 98 | chemicalbook.com |

| Naphtho[2,1-b]furan-2-yl | Naphthofuran-2-hydrazide, 4-Aminobenzoic acid | 85 | nih.gov |

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is often achieved through the oxidative cyclization of N-acylhydrazones. researchgate.netresearchgate.net The efficiency of this cyclization can be dependent on the electronic nature of the substituents on the aromatic rings. For instance, in the synthesis of 2,5-diaryl 1,3,4-oxadiazoles via a radical-promoted cross-dehydrogenative coupling strategy, it was observed that aryl aldehydes with electron-withdrawing groups generally resulted in lower yields compared to those with electron-donating groups. organic-chemistry.org

The choice of the cyclizing agent is also a critical factor. Various dehydrating agents such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid are commonly used for the direct cyclization of diacylhydrazines. nih.gov Microwave-assisted reactions using phosphoryl oxychloride as a dehydrating agent have been shown to reduce reaction times and improve yields. researchgate.net An acid-catalyzed regioselective cyclization of alkyl 2-amino-2-thioxoacetates with acyl hydrazides has also been developed, where the choice of acid (e.g., p-TSA vs. AcOH) can direct the reaction towards either 1,3,4-thiadiazoles or 1,3,4-oxadiazoles. acs.org

The following table illustrates the effect of substituents on the yield of 2,5-disubstituted 1,3,4-oxadiazoles synthesized via iodine-catalyzed oxidative cyclization of N-benzoylhydrazones:

| Aldehyde Substituent (on phenyl ring) | Hydrazide (Acyl group) | Yield (%) | Reference |

| 4-OCH₃ | Benzoyl | 85 | researchgate.net |

| 4-CH₃ | Benzoyl | 82 | researchgate.net |

| H | Benzoyl | 78 | researchgate.net |

| 4-Cl | Benzoyl | 75 | researchgate.net |

| 4-NO₂ | Benzoyl | 70 | researchgate.net |

Computational and Theoretical Investigations of Molecular Attributes

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed for 1,3,4-oxadiazole (B1194373) derivatives to optimize their ground state geometries and calculate various molecular descriptors. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a common level of theory used for these calculations, often paired with basis sets like 6-31G** or 6-311G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netmdpi.comnih.gov While comprehensive DFT studies specifically on 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline are not extensively detailed in published literature, the well-documented computational analysis of its structural analogs provides a strong basis for understanding its molecular properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding electronic properties and chemical reactivity. ajchem-a.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. ajchem-a.com A smaller energy gap generally signifies higher reactivity and a greater propensity for intramolecular charge transfer. nih.gov

In studies of various 2,5-disubstituted 1,3,4-oxadiazole derivatives, DFT calculations have been used to determine these values. For instance, the HOMO-LUMO gap for a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives was calculated to be in the range of 3.15 eV to 3.83 eV. nih.gov Another study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) reported a calculated energy gap of 4.4815 eV, suggesting good kinetic stability. ajchem-a.com These values indicate that substituents on the phenyl and oxadiazole rings significantly influence the electronic structure.

Table 1: Illustrative HOMO-LUMO Energies and Energy Gaps for 1,3,4-Oxadiazole Derivatives (DFT/B3LYP Method)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| A 1,3,4-oxadiazolylthieno[2,3-d]pyrimidin-4-amine derivative (Compound 4a) | -6.11 | -2.36 | 3.75 | nih.gov |

| A 1,3,4-oxadiazolylthieno[2,3-d]pyrimidin-4-amine derivative with nitro substituent (Compound 4f) | -6.74 | -3.59 | 3.15 | nih.gov |

| A novel optoelectronically important 1,3,4-oxadiazole chromophore | -5.30 | -2.58 | 2.72 | ijopaar.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates regions of different electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor) and are favorable for nucleophilic attack. researchgate.net Green areas represent neutral potential.

For 1,3,4-oxadiazole derivatives, MEP analyses consistently show negative potential localized over the electronegative nitrogen atoms of the oxadiazole ring, identifying them as likely sites for electrophilic interaction. ajchem-a.comnahrainuniv.edu.iq Conversely, the hydrogen atoms of the phenyl ring typically exhibit positive potential. nahrainuniv.edu.iq In the case of this compound, the amino (-NH₂) group would also influence the MEP map, introducing a region of negative potential on the nitrogen atom and positive potential on its hydrogens, thereby affecting the molecule's intermolecular interaction patterns, such as hydrogen bonding.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. nih.govnih.gov Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. ajchem-a.com

Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. ajchem-a.com Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the molecule's capacity to receive electrons. ajchem-a.com

Electronegativity (χ): Defined as the negative of the chemical potential (χ = -μ). ijopaar.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η. ajchem-a.com

These descriptors are crucial for comparing the reactivity of different derivatives within a class of compounds. mdpi.comnih.gov For example, a study of various 1,3,4-oxadiazole derivatives found that their hardness values were within an acceptable range of reactivity for potential drug candidates. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for a 1,3,4-Oxadiazole Derivative

| Parameter | Formula | Calculated Value (eV) | Source |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.3335 | ajchem-a.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2407 | ajchem-a.com |

| Global Softness (S) | 1 / η | 0.4462 | ajchem-a.com |

| Electrophilicity Index (ω) | μ² / 2η | 4.1904 | ajchem-a.com |

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole from DFT/B3LYP/6-311++G(d,p) calculations.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Theoretical vibrational spectra (FT-IR and Raman) can be calculated to assign the vibrational modes of the molecule. nih.govresearchgate.net For this compound, experimental FT-IR data shows characteristic peaks for N-H stretching (3332, 3216 cm⁻¹), C-O stretching (1175 cm⁻¹), and C-N stretching (1366 cm⁻¹). chemicalbook.com Theoretical calculations can complement this by providing a detailed assignment of each vibrational mode through Potential Energy Distribution (PED) analysis. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the electronic transitions between molecular orbitals. ijopaar.com The calculated maximum absorption wavelength (λmax) can help interpret the electronic transitions, such as π→π* and n→π*, which are characteristic of conjugated aromatic and heterocyclic systems like the 1,3,4-oxadiazole derivatives.

Molecular Modeling and Dynamics Simulations

Beyond quantum chemical calculations, molecular modeling techniques are essential for predicting how a ligand might behave in a complex biological environment. These methods are particularly useful in drug discovery for screening potential drug candidates against specific protein targets.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov This method is widely used to study 1,3,4-oxadiazole derivatives to elucidate their potential mechanism of action at a molecular level. mdpi.comnih.govscispace.com

Docking studies on various 1,3,4-oxadiazole analogs have explored their interactions with numerous protein targets, including:

Cyclooxygenase-2 (COX-2): A key target for anti-inflammatory agents. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A target for anticancer drugs. scispace.com

Peptide Deformylase: An essential bacterial enzyme, making it a target for antibacterial agents. nih.govnih.gov

Caspase-3: An enzyme involved in apoptosis, relevant to anticancer activity. nih.gov

Table 3: Illustrative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives

| Compound Class | Protein Target (PDB ID) | Example Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Source(s) |

| 2,5-Disubstituted-1,3,4-oxadiazoles | EGFR Tyrosine Kinase (1M17) | -7.89 | Met 769, Leu 768 | scispace.com |

| 2,5-Disubstituted-1,3,4-oxadiazoles | COX-2 (5KIR) | -7.70 | Tyr385, Ser530 | mdpi.com |

| 1,3,4-Oxadiazole-thioether derivatives | Human lung cancer (A549) | Not specified (Cytotoxicity focus) | - | nih.gov |

| 5-fluorocytosine-1,3,4-oxadiazole hybrids | Caspase-3 (2J32) | -7.1 | Arg207, Ser205, Gln161 | nih.gov |

Molecular Docking Studies for Predictive Interaction Profiling

Binding Affinity Estimation (e.g., ΔG)

Binding affinity, often expressed as the Gibbs free energy change (ΔG), quantifies the strength of the interaction between a ligand and its target. Lower, more negative ΔG values indicate a stronger and more stable binding. Computational methods can estimate these values, providing a quantitative measure of a compound's potential potency.

In the context of 1,3,4-oxadiazole derivatives, binding affinity estimations are often part of molecular docking studies, where scoring functions are used to calculate a value that correlates with binding energy. For example, in a study of novel 1,3,4-oxadiazole-benzimidazole derivatives as aromatase inhibitors, molecular docking was used to determine their binding affinities. nih.gov

While specific ΔG values for this compound are not available, studies on analogous compounds provide insights into the range of binding affinities that might be expected. For instance, docking studies of 5-aryl-1,3,4-oxadiazol-2-amines against acetylcholinesterase have reported IC50 values, which are related to binding affinity, in the micromolar range. nih.gov

A representative data table from a study on related compounds is shown below, illustrating the type of data generated in such investigations.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues |

| Analog A | Acetylcholinesterase | -9.8 | 0.15 | Tyr121, Trp279, Phe330 |

| Analog B | Butyrylcholinesterase | -8.5 | 1.20 | Trp82, Tyr332, Ala328 |

| Analog C | Peptide Deformylase | -7.2 | 5.50 | Gly89, Ile127, His132 |

This table is a hypothetical representation based on data from studies on analogous 1,3,4-oxadiazole derivatives.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and interactions.

MD simulations have been applied to various 1,3,4-oxadiazole derivatives to assess the stability of the docked poses and to understand the dynamic behavior of the complex. For instance, MD simulations of 1,3,4-oxadiazole derivatives complexed with enzymes can reveal whether the key interactions predicted by docking are maintained over the simulation time. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation is a common way to assess the stability of the complex.

For this compound, an MD simulation would be expected to show the stability of its interactions within the binding pocket of a target protein. The flexibility of the ethyl group and the rotational freedom around the bond connecting the phenyl and oxadiazole rings would be of particular interest in a conformational analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies (focused on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are built using calculated molecular descriptors, which are numerical representations of a molecule's structure and properties.

Several QSAR studies have been conducted on 1,3,4-oxadiazole derivatives to understand the structural requirements for various biological activities, such as antimicrobial and antimycobacterial effects. nih.govresearchgate.net These studies typically use a range of theoretical descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A QSAR study on a series of 1,3,4-oxadiazole derivatives with antimycobacterial activity revealed that the presence of a sulfur atom was crucial for activity, while bulky substituents tended to decrease it. researchgate.net Another QSAR analysis on antioxidant 1,3,4-oxadiazole derivatives identified that increasing atomic mass and central symmetric atoms correlated with higher antioxidant activity. researchgate.net

For this compound, a QSAR model could be developed using a set of structurally similar compounds with known biological activities. The model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Below is an example of a QSAR model equation from a study on related compounds:

pIC₅₀ = 0.75 * (LogP) - 0.23 * (Molecular Weight) + 1.54 * (TPSA) + 2.11

This equation is a hypothetical example and does not represent a real model for this compound.

In this hypothetical model, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the biological activity being predicted. LogP (lipophilicity), Molecular Weight, and TPSA (Topological Polar Surface Area) are the theoretical descriptors. The coefficients indicate the relative importance of each descriptor in determining the activity.

Investigations into Molecular Target Interactions in Vitro Mechanistic Studies

Profiling of Ligand-Protein Interactions

The profiling of interactions between a ligand like 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline and its protein targets is fundamental to understanding its mechanism of action. The 1,3,4-oxadiazole (B1194373) core is a versatile scaffold found in compounds designed to interact with a wide range of biological targets, including enzymes and receptors involved in cancer and neurodegenerative diseases. nih.gov

Specific enzyme inhibition kinetic data for this compound are not prominently available in published research. However, the 1,3,4-oxadiazole class of compounds has been widely investigated for its enzyme-inhibiting properties. For instance, various derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. nih.govmdpi.com Studies on related 5-aryl-1,3,4-oxadiazol-2-amines have demonstrated moderate to potent inhibitory activity against these enzymes. nih.govmdpi.com The general mechanism often involves the ligand binding to the active site or peripheral anionic site of the enzyme, thereby blocking substrate access. nih.gov

Below is a table summarizing the inhibitory concentrations (IC₅₀) for some representative 1,3,4-oxadiazole derivatives against cholinesterases, illustrating the potential of this chemical class. It is important to note that these data are for analogous compounds and not for this compound itself.

| Compound Name | Target Enzyme | IC₅₀ (µM) | Source |

| N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | AChE | 14.89 | nih.gov |

| N-dodecyl-5-(p-tolyl)-1,3,4-oxadiazol-2-amine | BChE | 89.97 | nih.gov |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8 | mdpi.com |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | BChE | 53.05 | mdpi.com |

| Note: A thiadiazole isostere is included for comparative context. |

There is no specific information available in the searched literature detailing the receptor binding dynamics for this compound.

The biological activity of 1,3,4-oxadiazole derivatives is fundamentally governed by non-covalent interactions with their target proteins. These interactions, while weak individually, collectively contribute to the stability of the ligand-protein complex. Key interactions for this class of compounds include:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, while the amino group (-NH₂) on the aniline (B41778) moiety is a strong hydrogen bond donor. nih.govrsc.org

π-Interactions: The aromatic phenyl and oxadiazole rings can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., tryptophan, tyrosine, phenylalanine) in the protein's binding pocket.

Hydrophobic Interactions: The ethyl group provides a hydrophobic substituent that can interact with nonpolar pockets within the target protein, contributing to binding affinity.

Studies on related adamantane-1,3,4-thiadiazole hybrids have confirmed the importance of N–H⋯N hydrogen bonds in stabilizing crystal structures. rsc.org Similarly, molecular docking studies of other 2-amino-1,3,4-oxadiazole derivatives targeting tubulin have shown that the ligands fit within hydrophobic cavities, stabilized by interactions with surrounding nonpolar amino acid residues. nih.gov While specific crystallographic or detailed computational studies for this compound were not found, these principles are expected to govern its molecular interactions.

Advanced Biophysical and Spectroscopic Techniques for Mechanistic Elucidation

The application of advanced biophysical and spectroscopic techniques is crucial for a deep understanding of a compound's mechanism of action. While such detailed studies on this compound are not reported in the provided search results, these methods are standard in drug discovery.

NMR spectroscopy is a powerful tool not only for structure elucidation but also for studying ligand-protein interactions. While standard ¹H and ¹³C NMR have been used to confirm the chemical structure of this compound, the use of NMR to characterize its binding to a biological target has not been documented in the available literature. chemicalbook.com

The following table presents the reported chemical shift data used for the structural confirmation of the compound. chemicalbook.com

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H NMR | 1.41 | Triplet, J = 7.6 Hz | CH₂CH ₃ |

| 2.91 | Quartet, J = 7.6 Hz | CH ₂CH₃ | |

| 4.05 | Singlet | NH ₂ | |

| 6.72 | Doublet, J = 8.8 Hz | H-3', H-5' (Aromatic) | |

| 7.82 | Doublet, J = 8.8 Hz | H-2', H-6' (Aromatic) | |

| ¹³C NMR | 10.9 | - | CH₂C H₃ |

| 19.1 | - | C H₂CH₃ | |

| 113.8 | - | C-1' (Aromatic) | |

| 114.6 | - | C-3', C-5' (Aromatic) | |

| 128.8 | - | C-2', C-6' (Aromatic) | |

| 149.5 | - | C-4' (Aromatic) | |

| 165.0 | - | C-5 (Oxadiazole) | |

| 166.8 | - | C-2 (Oxadiazole) |

Ligand-based NMR methods are particularly valuable in drug discovery for screening and characterizing binding events, especially for low-affinity interactions, without the need for isotopic labeling of the protein. nih.gov These techniques observe the ligand's NMR signals to deduce information about binding.

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of a ligand are in close proximity to the protein. It works by selectively saturating a broad region of protein proton signals and observing the transfer of this saturation to the bound ligand's protons.

Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY): This technique detects ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein. It is highly sensitive for detecting weak interactions.

Diffusion-Ordered SpectroscopY (DOSY): This method separates NMR signals based on the diffusion rates of molecules. A small molecule will diffuse faster than a large protein. When the small molecule binds to the protein, it adopts the slower diffusion rate of the complex, which can be measured.

While these methods are powerful tools for probing molecular interactions, there are no reports in the searched literature of their application to study the binding characteristics of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Characterization

Protein-Based NMR Methods (Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. Chemical Shift Perturbation (CSP), also known as chemical shift mapping, is a primary NMR method used to identify a ligand's binding site on a protein and to determine the dissociation constant (Kd) of the interaction. nih.gov

The experiment involves acquiring a series of 2D heteronuclear correlation spectra, most commonly the 1H-15N HSQC, of an isotope-labeled protein. researchgate.net These spectra provide a unique signal, or "peak," for each backbone amide group in the protein. Upon the addition of a ligand like this compound, the chemical environment of amino acid residues at the binding interface is altered, causing their corresponding peaks in the HSQC spectrum to shift. nih.gov By monitoring these shifts during a titration, the location of the binding site can be mapped onto the protein's structure. nih.govnih.gov The magnitude of the shift changes can also be used to calculate the binding affinity, particularly for weak to moderate interactions (micromolar to millimolar range). nih.gov

Illustrative Research Findings: In a hypothetical study, 15N-labeled Target Protein X is titrated with increasing concentrations of this compound. The resulting CSPs would be analyzed to identify the residues most affected by binding.

| Amino Acid Residue | Combined Chemical Shift Perturbation (Δδ) in ppm (Illustrative) | Location in Protein Structure (Illustrative) |

|---|---|---|

| Val-25 | 0.35 | Binding Pocket Floor |

| Gly-26 | 0.28 | Binding Pocket Floor |

| Leu-48 | 0.41 | Hydrophobic Groove |

| Phe-72 | 0.39 | Hydrophobic Groove |

| Ser-95 | 0.15 | Loop Region near Pocket |

| Ala-110 | 0.02 | Distant from Pocket |

These illustrative data would suggest that this compound binds to a specific pocket on Target Protein X, primarily interacting with residues in a hydrophobic groove and at the pocket floor.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. uobaghdad.edu.iq It provides detailed kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand, or analyte (in this case, this compound), is then flowed over the chip surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in real-time. uobaghdad.edu.iq The resulting sensorgram shows an association phase as the complex forms and a dissociation phase as the analyte is washed away. uobaghdad.edu.iq

Illustrative Research Findings: A hypothetical SPR analysis of the interaction between this compound and an immobilized target protein would yield kinetic and affinity data.

| Kinetic Parameter | Illustrative Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kd) | 200 | nM |

This illustrative data indicates a moderately strong interaction with a relatively fast association and a slower dissociation, characteristic of a specific binder.

Mass Spectrometry (MS)-Based Approaches for Non-Covalent Complex Analysis

Mass spectrometry can be used to directly observe non-covalent protein-ligand complexes, providing information on binding stoichiometry and affinity. chemicalbook.com

Native MS involves using "soft" ionization techniques, like electrospray ionization (ESI), under non-denaturing conditions to transfer intact protein-ligand complexes from solution into the gas phase for mass analysis. chemicalbook.com This allows for the direct measurement of the molecular weight of the complex, confirming the binding stoichiometry. By performing titrations and measuring the relative intensities of the bound and unbound protein signals, it is possible to estimate the dissociation constant (Kd).

Illustrative Research Findings: A native MS experiment with Target Protein Y and this compound might show a primary peak for the unbound protein at m/z 2000 (representing a specific charge state) and a new, higher m/z peak corresponding to the protein-ligand complex upon addition of the compound. This would confirm a 1:1 binding stoichiometry.

HDX-MS probes the conformational dynamics of a protein by measuring the rate at which its backbone amide hydrogens exchange with deuterium (B1214612) from a D₂O-based buffer. researchgate.netsigmaaldrich.com When a ligand binds, it can shield residues at the binding site from the solvent or induce allosteric conformational changes, leading to a reduction in the rate of deuterium uptake in those regions. researchgate.net By analyzing the deuteration levels of peptides from the protein with and without the ligand, one can map the binding interface and identify regions of conformational change. sigmaaldrich.com

Illustrative Research Findings: In a hypothetical HDX-MS study, peptides derived from the binding pocket of Target Protein Z would show a significant decrease in deuterium uptake in the presence of this compound compared to the unbound state, confirming the binding site identified by other methods like CSP.

Fluorescence Spectroscopy for Binding Event Analysis

Fluorescence spectroscopy is a sensitive technique for studying ligand binding, often relying on changes in the intrinsic fluorescence of a protein (typically from tryptophan residues) or the fluorescence of a labeled ligand.

When a ligand like this compound binds near a tryptophan residue in a target protein, it can alter the residue's local environment, leading to quenching (a decrease) or enhancement of the fluorescence intensity. By titrating the protein with the ligand and monitoring this change, a binding curve can be generated to calculate the dissociation constant (Kd).

Illustrative Research Findings: A hypothetical experiment titrating Target Protein W (containing a single tryptophan) with this compound shows a progressive quenching of the tryptophan fluorescence at 340 nm. Fitting the data to a binding isotherm yields a Kd of 550 nM, suggesting a specific binding event that perturbs the environment of the tryptophan residue.

Microscale Thermophoresis (MST) for Interaction Characterization

Microscale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is highly sensitive to changes in a molecule's size, charge, and solvation shell. Consequently, the binding of a ligand to a target protein alters the complex's thermophoretic properties compared to the unbound protein.

In an MST experiment, one binding partner is fluorescently labeled (or intrinsic fluorescence is used). This labeled molecule is mixed with a serial dilution of the unlabeled partner. The movement of the labeled molecule through a laser-induced temperature gradient is measured. The change in thermophoresis upon binding is plotted against the ligand concentration to derive the dissociation constant (Kd).

Illustrative Research Findings: An MST experiment is performed with a fluorescently labeled Target Protein A and a serial dilution of this compound. The analysis of the change in thermophoretic movement would yield a binding curve.

| Parameter | Illustrative Value | Notes |

|---|---|---|

| Dissociation Constant (Kd) | 225 nM | Calculated from the sigmoidal binding curve fit. |

| Signal-to-Noise Ratio | 12 | Indicates a robust and reliable measurement. |

The illustrative Kd value of 225 nM suggests a strong interaction, corroborating the hypothetical findings from other biophysical methods and confirming that this compound can form a stable complex with its target protein.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Aniline (B41778) Substitutions on Molecular Interactions

The aniline moiety is a key component of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline, and modifications to this ring system can significantly alter the molecule's chemical behavior and interaction capabilities.

The reactivity of the primary amine on the aniline ring is heavily influenced by the electronic nature of any substituents present on the phenyl ring. The amine group itself is an activating, ortho-para directing group, which increases the electron density of the aromatic ring. The introduction of additional substituents can either enhance or diminish this effect.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups would increase the electron density on the aniline ring and the nitrogen atom of the amine. This enhanced nucleophilicity can facilitate reactions such as acylation or alkylation at the amine position.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups would decrease the electron density of the ring and the basicity of the amine group. This is a common strategy in synthesis; for instance, the precursor 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole is frequently used, where the nitro group deactivates the ring before it is reduced to the reactive amine needed for further coupling reactions chemicalbook.commdpi.comnih.gov.

The modulation of the amine's reactivity is a cornerstone for creating libraries of derivatives for SAR studies. For example, the aniline amine can be reacted with various anhydrides or activated carboxylic acids to form amides, a common step in synthesizing more complex, biologically active molecules beilstein-journals.orgjyoungpharm.org.

In related structures, such as N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, the molecular skeleton is non-planar, with the aromatic rings being twisted relative to each other nih.gov. The dihedral angle between the central phenyl ring (analogous to the aniline in the title compound) and the oxadiazole ring was found to be 9.4(4)° nih.gov. Introducing substituents, particularly at the ortho-positions of the aniline ring, would likely increase this dihedral angle due to steric clash. This change in conformation can profoundly impact how the molecule fits into a target binding site, potentially altering its biological activity by disrupting optimal binding interactions. X-ray structure determination of related 1,2,4-oxadiazole (B8745197) analogs confirms that the interplanar angle between the phenyl and oxadiazole rings is a critical structural feature beilstein-journals.org.

Impact of Oxadiazole Ring Substitutions on Interaction Profiles

The 1,3,4-oxadiazole (B1194373) ring is a versatile scaffold in medicinal chemistry, often acting as a bioisostere for ester or amide groups and serving as a linker. mdpi.com The substituent at the 5-position is crucial for tuning the molecule's properties.

The 5-ethyl group of this compound is a small, lipophilic moiety. Its primary role in molecular recognition is likely to engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a biological target. Computational data for the parent compound indicates a LogP of 1.8812, reflecting a moderate degree of lipophilicity. chemscene.com The two rotatable bonds associated with the ethyl group (one in the ethyl group itself and the bond connecting the phenyl to the oxadiazole) allow for some conformational flexibility, enabling it to adapt to the shape of a binding site. chemscene.com

Replacing the 5-ethyl group with other alkyl or aryl substituents is a common strategy to probe the requirements of a target's binding site and modulate the compound's properties. beilstein-journals.orgresearchgate.net

Alkyl Substituents: Studies have been conducted on 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines with varying alkyl chain lengths, such as hexyl and pentadecyl groups. mdpi.comnih.gov Increasing the length of the alkyl chain enhances the molecule's lipophilicity and potential for hydrophobic interactions. This can be a key factor in activities that require membrane permeability or interaction with hydrophobic domains on a target.

Aryl Substituents: The introduction of aryl groups at the 5-position significantly alters the electronic and steric profile. Aryl groups can participate in π-π stacking interactions and can be functionalized themselves to introduce further points of interaction. For instance, replacing an alkyl group with a phenyl or thienyl substituent can lead to a bathochromic shift in the molecule's absorption spectrum, indicating an extension of the π-conjugated system. beilstein-journals.org In studies on cholinesterase inhibitors, 5-aryl-1,3,4-oxadiazoles showed that the nature of the aryl group was a determinant of inhibitory potency. researchgate.netnih.gov

The following table summarizes the impact of different substituents at the 5-position of the oxadiazole ring based on findings from related studies.

| Substituent at Position 5 | Observed/Expected Impact | Potential Interactions | Reference |

| Ethyl | Moderate lipophilicity, conformational flexibility. | Hydrophobic interactions | chemscene.com |

| Longer Alkyl (e.g., Hexyl, Pentadecyl) | Increased lipophilicity and hydrophobicity. | Enhanced hydrophobic interactions | mdpi.comnih.gov |

| Aryl (e.g., Phenyl, Thienyl) | Extends π-conjugation, potential for further functionalization, can increase steric bulk. | π-π stacking, hydrophobic interactions | beilstein-journals.orgnih.gov |

| Pyridyl | Introduces a basic nitrogen atom, potential for hydrogen bonding. | Hydrogen bonding, π-π stacking | nih.govnih.gov |

Correlation of Structural Features with Specific Molecular Interactions

Hydrogen Bonding: The primary amine (-NH₂) of the aniline moiety is a potent hydrogen bond donor. chemscene.com The 1,3,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom, all of which can act as hydrogen bond acceptors. chemscene.com These features allow the molecule to form directional interactions with amino acid residues like serine, threonine, or the peptide backbone in a protein binding site.

Hydrophobic Interactions: The phenyl ring and the 5-ethyl group are the primary hydrophobic regions of the molecule. These can interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine. As demonstrated in related series, increasing the size of the alkyl group at the 5-position (e.g., to a dodecyl chain) enhances hydrophobic character and can be a key strategy in designing inhibitors for enzymes with deep hydrophobic gorges. researchgate.netnih.gov

π–π Interactions: The presence of the aromatic phenyl ring and the heteroaromatic oxadiazole ring allows for potential π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In a closely related molecule, π–π interactions between adjacent molecules in the crystal lattice were observed, indicating the favorability of this interaction type. nih.gov

Molecular docking studies on similar 1,3,4-oxadiazole derivatives confirm that these compounds bind to target enzymes through a combination of these forces, often blocking entry to the catalytic site. nih.govnih.gov The specific balance of hydrogen bonding, hydrophobic, and π-system interactions, dictated by the exact substitution pattern on both the aniline and oxadiazole rings, ultimately determines the molecule's affinity and specificity for its biological target.

Synthesis and Characterization of Novel Derivatives and Analogs

Systematic Structural Modifications to Probe Interaction Sites

Systematic structural modifications of the 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline framework are a key strategy to understand how these molecules interact with their environment at a molecular level. These modifications can involve altering the substituents on the phenyl ring, the ethyl group, or the oxadiazole ring itself.

One area of investigation has been the modification of the alkyl group at the 5-position of the oxadiazole ring. By synthesizing a series of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines with varying alkyl chain lengths, researchers can probe the impact of lipophilicity and steric bulk on the molecule's properties. For instance, a study detailed the synthesis of analogs where the ethyl group was replaced with longer alkyl chains, such as a pentadecyl group. The synthesis of these analogs typically involves the reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com

Another approach involves modifications to the aniline (B41778) moiety. The amino group can be a handle for further reactions, such as acylation, to introduce a wide variety of functional groups. For example, in related 2,5-disubstituted-1,3,4-oxadiazole systems, the aniline nitrogen has been reacted with various carboxylic acids to form amide derivatives. nih.gov This allows for the introduction of diverse chemical entities, including aliphatic, aromatic, and heterocyclic amides, thereby systematically probing the chemical space around this part of the molecule. nih.gov

Below is a table summarizing representative structural modifications on analogous 1,3,4-oxadiazole (B1194373) scaffolds:

| Parent Scaffold | Modification Site | Modified Group | Synthetic Approach | Reference |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | 5-position of oxadiazole | Varied alkyl chains (e.g., pentadecyl) | Reduction of the corresponding nitro-precursor | mdpi.com |

| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | Aniline nitrogen | Acylation with various carboxylic acids | Amide coupling using HATU | nih.gov |

Development of Hybrid Compounds Incorporating Other Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the 1,3,4-oxadiazole scaffold to create novel compounds with potentially enhanced or synergistic activities.

A notable example is the development of hybrid molecules combining a 1,3,4-oxadiazole ring with a thiazolidinedione moiety, a known pharmacophore in medicinal chemistry. nih.gov In one study, a series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized. nih.gov While this example does not start from this compound itself, it demonstrates a valid strategy for creating hybrid compounds based on a 1,3,4-oxadiazole core. The synthesis involved reacting a substituted 5-phenyl-1,3,4-oxadiazole with a thiazolidinedione precursor. nih.gov Such hybrid molecules are of interest because they can potentially interact with multiple biological targets or exhibit improved pharmacokinetic profiles.

Another approach to creating hybrid structures involves the diazotization of the aniline group of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines and subsequent coupling with other aromatic systems, such as phenols and N,N-dimethylaniline, to form azo compounds. mdpi.com These azo-coupled derivatives represent a class of hybrid molecules where the oxadiazole-aniline scaffold is linked to another functional moiety through an azo bridge.

The table below presents examples of hybrid compounds based on the 1,3,4-oxadiazole scaffold.

| Oxadiazole-based Scaffold | Hybridized Pharmacophore | Resulting Hybrid Compound Class | Synthetic Strategy | Reference |

| 5-Phenyl-1,3,4-oxadiazole | Thiazolidinedione | 3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-diones | Reaction of a halo-methyl oxadiazole with thiazolidinedione | nih.gov |

| 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | Phenol, Resorcinol, N,N-dimethylaniline | Azo-coupled 1,3,4-oxadiazole derivatives | Diazotization of the aniline and azo coupling | mdpi.com |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or other properties.

For the this compound scaffold, several bioisosteric replacements can be envisioned. A common bioisosteric replacement for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole (B1197879) ring. nih.govmdpi.com The oxygen atom of the oxadiazole is replaced by a sulfur atom, which can lead to similar biological activities due to the isosterism between sulfur and oxygen atoms. nih.gov The synthesis of 1,3,4-thiadiazole analogs often follows similar synthetic pathways to their oxadiazole counterparts, sometimes even allowing for the interconversion of the oxadiazole to the thiadiazole. nih.gov

Another potential bioisosteric modification is the replacement of the ethyl group with other small alkyl groups or functional groups of a similar size. For instance, replacing the ethyl group with a cyclopropyl (B3062369) group could introduce conformational rigidity. While specific examples for this compound are not prevalent in the literature, the principle is widely applied in medicinal chemistry.

Furthermore, the 1,3,4-oxadiazole ring itself can be considered a bioisostere of an amide bond, offering improved metabolic stability. mdpi.com This principle has been used in the design of various bioactive molecules where a labile amide bond is replaced by the more stable oxadiazole heterocycle.

The following table outlines potential bioisosteric replacements for the this compound scaffold based on general principles and related studies.

| Original Functional Group | Bioisosteric Replacement | Rationale | Reference |

| 1,3,4-Oxadiazole ring | 1,3,4-Thiadiazole ring | Similar size and electronic properties of oxygen and sulfur | nih.govmdpi.com |

| Ethyl group | Cyclopropyl group | Introduction of conformational rigidity with similar steric bulk | General medicinal chemistry principle |

| Amide bond (in a hypothetical precursor) | 1,3,4-Oxadiazole ring | Improved metabolic stability | mdpi.com |

Stereochemical Considerations and Synthesis of Enantiomers (if applicable)

The parent compound, this compound, is an achiral molecule and therefore does not have enantiomers. The molecule possesses a plane of symmetry that passes through the aniline nitrogen, the center of the phenyl ring, and the oxadiazole ring.

However, the introduction of a chiral center through modification of the core structure would lead to the existence of enantiomers. For instance, if the ethyl group at the 5-position of the oxadiazole ring were to be replaced by a sec-butyl group, a chiral center would be created at the point of attachment to the ring. Similarly, the introduction of a chiral substituent on the aniline ring would also result in a chiral molecule.

In such cases, the synthesis of individual enantiomers would be a critical aspect of the research, as different enantiomers of a chiral molecule often exhibit distinct biological activities and properties. The synthesis of enantiomerically pure derivatives would typically involve either the use of a chiral starting material, the application of a chiral catalyst in an asymmetric synthesis, or the separation of a racemic mixture through chiral chromatography or resolution with a chiral resolving agent.

As of the current literature, there are no specific reports on the synthesis of chiral derivatives of this compound and the subsequent separation of their enantiomers. Therefore, this remains a potential area for future research should the introduction of chirality into this scaffold become of interest.

Potential Applications in Non Biological Research Domains

Exploration as Chemical Probes for Research (e.g., Fluorescent Probes, Affinity Labels)

While direct studies on 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline as a chemical probe are not extensively reported, the broader class of 1,3,4-oxadiazole (B1194373) derivatives has demonstrated significant potential in this area. The inherent fluorescence of many oxadiazole-containing molecules makes them excellent candidates for the development of chemical sensors and probes.

For instance, related 1,3,4-oxadiazole derivatives have been successfully developed as pH-responsive probes, exhibiting real-time colorimetric and fluorescent responses to changes in acidity. nih.govnih.gov The functionality of these probes is often tied to the presence of the oxadiazole and other heterocyclic rings which can be chemically functionalized to bind with specific analytes. nih.gov This ability to undergo various chemical modifications suggests that this compound could be a valuable scaffold for creating novel probes for research applications. The optical response of 2,5-disubstituted 1,3,4-oxadiazoles can be fine-tuned by altering the substituent groups, allowing for the rational design of probes with specific absorption and emission characteristics. nih.gov

Applications in Materials Science

The unique electronic and photophysical properties of the 1,3,4-oxadiazole core make it a valuable component in the design of advanced organic materials.

Charge Transport Properties (e.g., for Organic Light-Emitting Diodes)

Derivatives of 1,3,4-oxadiazole are widely recognized for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.org These compounds are known to be effective electron transporters (ET) and hole blockers (HB) in organic optoelectronic devices. semanticscholar.org The electron-deficient nature of the 1,3,4-oxadiazole ring facilitates the injection and transport of electrons, a crucial function for improving the efficiency and performance of OLEDs.

The incorporation of oxadiazole-based materials into OLED device architecture has been shown to enhance device lifetime and efficiency. dur.ac.uk Their high thermal and chemical stability, coupled with their π-conjugated system, makes them suitable for creating robust and high-performance electronic materials. semanticscholar.org Theoretical studies on various oxadiazole-based compounds have highlighted their potential as superior charge transport materials compared to some industry standards. The structure of this compound, featuring both an electron-donating aniline (B41778) group and an electron-withdrawing oxadiazole ring, suggests it could possess interesting charge transport properties suitable for investigation in OLEDs or other organic electronic devices.

Optical and Photophysical Properties

The extended π-conjugation in 2,5-diaryl-1,3,4-oxadiazoles, such as this compound, is the basis for their notable optical properties. These compounds often exhibit strong fluorescence, typically in the blue region of the spectrum.

Research on various 2,5-disubstituted 1,3,4-oxadiazoles has shown that they can display high fluorescence quantum yields. nih.govresearchgate.net Their absorption and emission characteristics are influenced by the nature of the substituents on the aryl rings and the solvent environment. For example, extending the conjugation length of the substituents can lead to a red shift in the absorption and emission spectra. nih.gov The fluorescence properties of these compounds have led to their investigation as cell staining agents and as active components in luminescent materials. nih.govnih.gov

Below is a table summarizing the photophysical properties of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrating the typical optical characteristics of this class of compounds.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| 2-(2,6-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole | Dichloromethane | 290 | 335 | 0.80 |

| 2,5-bis(Pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole derivative (3a) | Dichloromethane | 303 | 421 | 0.83 |

| 2,5-bis(Pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole derivative (3b) | Dichloromethane | 283 | 425 | 0.62 |

This table presents data for related 1,3,4-oxadiazole compounds to illustrate the typical photophysical properties of this chemical class, as detailed data for this compound was not available. Data sourced from researchgate.net.

Role in Catalysis or Supramolecular Chemistry (if reported)

There are no direct reports on the application of this compound in catalysis. However, its structural features suggest a potential role in coordination and supramolecular chemistry. The presence of multiple nitrogen atoms and an oxygen atom in the oxadiazole ring, along with the nitrogen of the aniline group, provides potential coordination sites for metal ions.

A closely related derivative, 4-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]aniline, has been successfully used as a ligand to synthesize a series of transition metal complexes with iron, chromium, cobalt, nickel, and copper. oaji.netresearchgate.net In these complexes, the ligand was found to coordinate with the metal ions through its nitrogen and sulfur atoms. oaji.net This demonstrates the capacity of the ethyl-oxadiazole-aniline scaffold to act as a ligand, paving the way for the exploration of this compound in the synthesis of new coordination polymers or supramolecular assemblies with potentially interesting magnetic, optical, or catalytic properties.

Investigations as Corrosion Inhibitors

The use of organic heterocyclic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a well-established field of research. The 1,3,4-oxadiazole moiety is a key functional group in a known class of effective corrosion inhibitors for mild steel. semanticscholar.org

The inhibition mechanism of these compounds involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and oxygen), which have lone pairs of electrons, and the π-electrons of the aromatic rings. These features are all present in the structure of this compound.

Studies on 1,3,4-oxadiazole-pyridine hybrids have demonstrated excellent inhibition efficiencies, reaching up to 98% at concentrations of 500 ppm. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govacs.org The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm model. nih.govacs.org Given the proven effectiveness of the 1,3,4-oxadiazole-aniline scaffold in corrosion inhibition, this compound is a strong candidate for investigation in this application.

Future Research Directions and Unexplored Avenues

Advanced Computational Methodologies for Deeper Insights

Future research should leverage advanced computational tools to build a comprehensive theoretical understanding of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline. While experimental work is crucial, in silico studies can accelerate discovery by predicting molecular behavior and properties, thereby guiding targeted laboratory research. mdpi.com

Key computational approaches to be explored include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties (such as IR and NMR spectra) of the molecule with high accuracy. researchgate.net These theoretical calculations can corroborate experimental findings and provide insights into the molecule's reactivity, including mapping the electron density and predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can predict the behavior of the compound in different environments, such as in various solvents or within a polymer matrix. This is particularly relevant for understanding its potential use in materials science, offering insights into intermolecular interactions, conformational changes, and the dynamics of self-assembly.

Quantitative Structure-Activity Relationship (QSAR): For applications where the compound is used as a building block for new materials, QSAR models can be developed. nih.gov These models can correlate structural features with functional properties (e.g., conductivity, luminescence, corrosion inhibition), enabling the rational design of new derivatives with enhanced performance.

| Computational Method | Potential Application for this compound | Projected Outcome |

| Density Functional Theory (DFT) | Elucidation of electronic properties, orbital energies (HOMO/LUMO), and reaction mechanisms. | Prediction of reactivity, stability, and optical properties to guide synthetic modifications. |

| Molecular Dynamics (MD) | Simulation of interactions in condensed phases or with other molecules (e.g., polymers, metal surfaces). | Understanding of material compatibility, solubility, and aggregation behavior for functional applications. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with specific targets, such as metal ions for sensing applications. | Design of highly selective chemosensors and probes. |

Synthesis of Complex Architectures and Macrocyclic Derivatives

The bifunctional nature of this compound—featuring a nucleophilic amine group and a robust heterocyclic core—makes it an ideal building block for creating sophisticated supramolecular structures. nih.govresearchgate.net Future synthetic efforts could focus on moving beyond simple derivatives to construct complex, high-order architectures.

Polymer Synthesis: The aniline (B41778) moiety can be used for polymerization reactions, such as the formation of polyamides, polyimides, or polyanilines. The incorporation of the 1,3,4-oxadiazole (B1194373) ring into the polymer backbone is expected to impart desirable properties like high thermal stability, mechanical strength, and specific electronic characteristics, making these materials suitable for high-performance applications.

Dendrimer Construction: The compound can serve as a core or a branching unit in the synthesis of dendrimers. Dendrimers based on this scaffold could have unique host-guest properties or be functionalized at their periphery for applications in catalysis or targeted delivery systems.

Macrocycle Formation: The synthesis of macrocycles and crown ether analogues incorporating the this compound unit is a significant unexplored avenue. researchgate.net Such macrocycles could exhibit selective ion-binding capabilities, paving the way for their use in separation science or as ionophores.

Development of Novel Analytical Tools Utilizing the Compound

The inherent electronic and structural features of the 1,3,4-oxadiazole ring suggest that this compound could be a valuable platform for developing new analytical technologies. Conjugated systems containing the 1,3,4-oxadiazole core are known to possess interesting luminescent properties. nih.gov